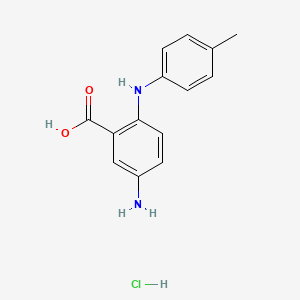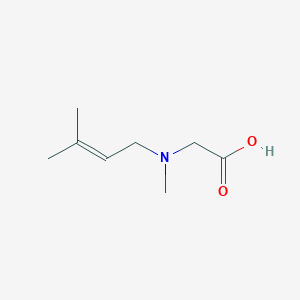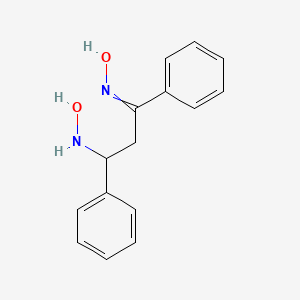
Molybdenum--platinum (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–platinum (1/3) is a compound consisting of one part molybdenum and three parts platinum. This compound is part of the broader family of molybdenum-platinum alloys, which are known for their unique properties, including high melting points, excellent corrosion resistance, and significant catalytic activity. These properties make molybdenum–platinum (1/3) a valuable material in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum–platinum (1/3) typically involves high-temperature methods due to the high melting points of both molybdenum and platinum. One common method is the co-reduction of molybdenum and platinum salts in a hydrogen atmosphere at elevated temperatures. This process involves the reduction of molybdenum trioxide and platinum chloride in a hydrogen stream, resulting in the formation of the molybdenum–platinum alloy.
Industrial Production Methods
In industrial settings, the production of molybdenum–platinum (1/3) often involves powder metallurgy techniques. This includes the mixing of molybdenum and platinum powders, followed by compaction and sintering at high temperatures. The sintering process ensures the formation of a homogeneous alloy with the desired composition and properties.
化学反应分析
Types of Reactions
Molybdenum–platinum (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Molybdenum–platinum (1/3) can be oxidized in the presence of oxygen at high temperatures, forming molybdenum trioxide and platinum oxide.
Reduction: The compound can be reduced using hydrogen gas at elevated temperatures, reverting to its metallic form.
Substitution: In certain conditions, molybdenum–platinum (1/3) can undergo substitution reactions with halogens, forming molybdenum halides and platinum halides.
Major Products
The major products of these reactions include molybdenum trioxide, platinum oxide, molybdenum halides, and platinum halides, depending on the specific reaction conditions and reagents used.
科学研究应用
Molybdenum–platinum (1/3) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a component in biosensors.
Medicine: Molybdenum–platinum (1/3) is explored for its potential use in anticancer therapies, leveraging its ability to interact with biological molecules.
Industry: The compound is used in high-temperature applications, such as in the production of high-strength alloys and as a component in catalytic converters.
作用机制
The mechanism of action of molybdenum–platinum (1/3) in catalytic applications involves the activation of reactant molecules on the surface of the alloy. The unique electronic properties of the molybdenum and platinum atoms facilitate the adsorption and activation of reactants, leading to enhanced reaction rates. In biological systems, the compound can interact with enzymes and other biomolecules, potentially altering their activity and function.
相似化合物的比较
Similar Compounds
Molybdenum disulfide (MoS2): Known for its lubricating properties and use in electronics.
Platinum-rhodium alloys: Used in high-temperature applications and as catalysts in the chemical industry.
Tungsten-platinum alloys: Similar to molybdenum–platinum alloys, these are used in high-strength applications and as catalysts.
Uniqueness
Molybdenum–platinum (1/3) stands out due to its specific ratio of molybdenum to platinum, which imparts unique catalytic properties and high-temperature stability. This makes it particularly valuable in applications requiring both high strength and catalytic activity.
属性
CAS 编号 |
60862-48-8 |
|---|---|
分子式 |
MoPt3 |
分子量 |
681.2 g/mol |
IUPAC 名称 |
molybdenum;platinum |
InChI |
InChI=1S/Mo.3Pt |
InChI 键 |
VCCBRZDHSCYNFV-UHFFFAOYSA-N |
规范 SMILES |
[Mo].[Pt].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)

![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)

![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)

![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)

![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)




![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)
